[2-(benzylsulfanyl)-1H-benzimidazol-1-yl](3,4-dichloro-1-benzothiophen-2-yl)methanone
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Overview
Description
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzothiophene core, a benzodiazole moiety, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea under acidic conditions.
Introduction of the Dichloro Substituents: The dichloro substituents can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzodiazole Moiety: The benzodiazole moiety can be synthesized through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl chloride, thiol derivatives, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity and can be investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes, or photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways and therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZIMIDAZOLE: Similar structure but with a benzimidazole moiety instead of a benzodiazole.
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-IMIDAZOLE: Similar structure but with an imidazole moiety instead of a benzodiazole.
2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-TRIAZOLE: Similar structure but with a triazole moiety instead of a benzodiazole.
Uniqueness
The uniqueness of 2-(BENZYLSULFANYL)-1-(3,4-DICHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C23H14Cl2N2OS2 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2-benzylsulfanylbenzimidazol-1-yl)-(3,4-dichloro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C23H14Cl2N2OS2/c24-15-9-6-12-18-19(15)20(25)21(30-18)22(28)27-17-11-5-4-10-16(17)26-23(27)29-13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
QNAOZKRAPMCOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl |
Origin of Product |
United States |
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